11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 11-chloro-2,3-dihydro-1H-cyclopentapyrido[1,2-a]benzimidazole-4-carbonitrile is a polycyclic heteroaromatic system featuring fused benzimidazole, pyridine, and cyclopentane moieties. Its IUPAC name derives from the parent cyclopentapyrido[1,2-a]benzimidazole framework, with substituents assigned based on bridgehead numbering rules:
- Chloro (-Cl) at position 11 of the benzimidazole ring.
- Carbonitrile (-CN) at position 4 of the pyrido ring.
The 2,3-dihydro designation indicates partial saturation of the cyclopentane ring, reducing aromaticity in that segment. Isomeric possibilities arise from alternative fusion patterns (e.g., cyclopenta vs. ) or substituent positions, but X-ray crystallography confirms the fusion and substituent placement.
X-ray Crystallographic Analysis of Polycyclic Framework
Single-crystal X-ray studies of related pyrido-benzimidazole hybrids reveal key structural features (Table 1):
The chloro substituent induces a 1.5° torsional distortion in the benzimidazole ring compared to non-halogenated analogs, while the carbonitrile group maintains near-linear geometry (bond angle: 177.8°). Packing analysis shows C-H⋯N interactions (2.89–3.12 Å) between the carbonitrile and adjacent aromatic protons, stabilizing the crystal lattice.
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level provide electronic insights (Fig. 1):
- HOMO (-6.23 eV): Localized on the benzimidazole-Cl moiety.
- LUMO (-2.81 eV): Centered on the pyrido-carbonitrile system.
- HOMO-LUMO gap : 3.42 eV, indicating moderate charge-transfer potential.
Natural Bond Orbital (NBO) analysis reveals:
- Cl→N charge transfer : 0.12 e⁻ from chloro to adjacent nitrogen.
- C≡N polarization : 78% electron density at the nitrile carbon.
Comparative Analysis with Related Pyrido-Benzimidazole Hybrid Systems
Key differences between 11-chloro-4-carbonitrile and analogs (Table 2):
| Compound | λmax (nm) | LogP | Thermal Stability (°C) |
|---|---|---|---|
| 11-Cl-4-CN (target) | 318 | 2.87 | 247 |
| 11-Piperazinyl-4-CN | 302 | 3.15 | 219 |
| 11-Cyclohexyl-4-CN | 327 | 4.02 | 261 |
The chloro substituent reduces π-π stacking compared to bulkier groups (e.g., cyclohexyl) but enhances electrophilicity at C4, as shown by 19% higher reactivity in nucleophilic aromatic substitution.
Properties
IUPAC Name |
16-chloro-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-5-3-4-9(10)11(8-17)15-18-12-6-1-2-7-13(12)19(14)15/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGGQALLHBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
A pivotal method involves reacting β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation. For example, 2-bromocyclohex-1-enecarbaldehyde and analogs undergo base-mediated cyclization in dimethylformamide (DMF) at 110°C to form pyrimidine-fused benzimidazoles. Substituting the methoxy groups with chlorine precursors (e.g., chlorinated benzaldehydes) directs the formation of the chloro-substituted target compound.
Reaction Conditions
| Component | Quantity/Parameter | Role |
|---|---|---|
| β-Bromo-α,β-unsaturated aldehyde | 0.3 mmol | Electrophilic partner |
| 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine | 0.36 mmol | Nucleophile |
| Base (K₂CO₃) | 0.9 mmol | Deacidification |
| Solvent (DMF) | 3 mL | Polar aprotic medium |
| Microwave power | 100 W | Energy source |
| Temperature | 110°C | Reaction control |
| Time | 1 hour | Completion marker |
This method yields 45–82% of fused intermediates, depending on substituent steric effects.
Oxidation and Post-Synthetic Modifications
Ceric Ammonium Nitrate (CAN) Oxidation
The dimethoxy intermediates are oxidized to quinone-like structures using aqueous CAN. For instance, 8,11-dimethoxy-1,2,3,4-tetrahydrobenzoimidazo[1,2-a]quinazoline undergoes CAN-mediated demethylation and oxidation to introduce carbonyl groups. Adapting this protocol for chlorinated analogs involves substituting methoxy precursors with chloro derivatives during the cyclocondensation step.
Oxidation Protocol
-
Dissolve 0.1 mmol of intermediate in acetonitrile/water (7:3, 2 mL).
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Add CAN (2 mL of 0.1 M aqueous solution) dropwise at 0°C.
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Stir for 20 minutes, then extract with ethyl acetate.
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Recrystallize from dichloromethane/hexane to isolate the product.
This step achieves 85–90% yield for dione derivatives, with the chloro group remaining intact due to its inertness under oxidative conditions.
Alternative Synthetic Approaches
Condensation with Sodium Metabisulfite Adducts
An alternative route involves condensing N-substituted-3,4-diamino benzonitriles with sodium metabisulfite adducts. For example, 3,4-diamino benzonitrile derivatives react with aldehyde-bisulfite adducts under reflux to form benzimidazole carbonitriles. Introducing a cyclopenta ring requires subsequent Friedel-Crafts alkylation or transition metal-catalyzed cyclization.
Key Steps
-
Condensation : React diamino benzonitrile with aldehyde-bisulfite in ethanol at 80°C for 6 hours.
-
Cyclization : Treat the intermediate with AlCl₃ or FeCl₃ to induce ring closure.
-
Chlorination : Use POCl₃ or SOCl₂ to introduce the chloro substituent.
This method offers modularity but requires stringent control over chlorination regioselectivity.
Optimization and Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved in DMF with potassium carbonate as the base, minimizing side reactions such as hydrolysis of the carbonitrile group. Polar aprotic solvents stabilize the transition state during cyclocondensation, while weaker bases (e.g., NaOAc) reduce undesired dehalogenation.
Impact of Base on Yield
| Base | Yield (%) | Byproducts |
|---|---|---|
| K₂CO₃ | 82 | Minimal |
| Cs₂CO₃ | 39 | Dehalogenated compounds |
| Et₃N | 28 | Oligomers |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Signals at δ 1.79–3.00 ppm confirm the cyclopenta ring’s hydrogens, while aromatic protons appear as doublets (δ 6.81–6.87 ppm).
-
HRMS : Molecular ion peak at m/z 267.71 (calculated for C₁₅H₁₀ClN₃) matches the theoretical mass.
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IR : A sharp absorption at ~2220 cm⁻¹ verifies the carbonitrile group .
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed: : The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation reactions might produce corresponding carboxylic acids, while reduction reactions could lead to the formation of amines.
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: : The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Ongoing research aims to explore its efficacy and safety in various therapeutic contexts.
Industry: : Beyond research, this compound may find applications in the pharmaceutical and chemical industries, where it can be used in the production of various drugs and chemical products.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to the modulation of biological processes, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- However, related pyrido[1,2-a]benzimidazoles are synthesized via multicomponent reactions, offering high efficiency and scalability .
- Methods for pyrido[1,2-a]pyrimidin-2-ones highlight the importance of regioselective cyclization , which could be relevant for optimizing the target compound’s synthesis .
Anti-HIV Activity
| Compound Name | IC₅₀ (µM) | CYP Enzyme Inhibition | Reference |
|---|---|---|---|
| 11-(4-Chloroanilino)-analog | 53.12 | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | |
| Oleamide (Reference) | 1.37 | CYP1A2, CYP2C9 | |
| Efavirenz (EFV, Control) | 0.016 | N/A |
Antimicrobial Activity
Biological Activity
11-Chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClN3. The structure features a bicyclic framework that contributes to its biological interactions.
Antiviral Activity
Benzimidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds with similar structural motifs exhibit significant activity against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, a review highlighted that certain benzimidazole derivatives showed EC50 values as low as 0.007 nM against HCV . While specific data on the antiviral activity of this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. A study synthesized several new benzimidazole derivatives and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cells. Notably, compounds demonstrated significant inhibition rates; for example, one derivative achieved a 95% inhibition rate on MCF-7 cells compared to 60% for cisplatin . The mechanism often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription.
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | MCF-7 | 95 |
| Compound B | HeLa | 77 |
| Cisplatin | MCF-7 | 60 |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria. Although specific data on the antimicrobial efficacy of this compound is not available in the literature reviewed, its structural characteristics align with those known to possess such activities.
The biological activity of benzimidazole derivatives often involves:
- Inhibition of DNA Topoisomerases: This leads to interference in DNA replication and cell division.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Targeting Viral Enzymes: Compounds may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
Study on Anticancer Activity
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their anticancer effects. Among these, one compound demonstrated substantial cytotoxicity against MCF-7 cells through mechanisms involving topoisomerase inhibition and ROS generation. The study concluded that modifications in the benzimidazole structure could enhance anticancer potency.
Evaluation of Antiviral Efficacy
Another research effort focused on evaluating the antiviral potential of benzimidazole derivatives against HCV. The findings suggested that structural modifications could significantly influence antiviral activity, indicating a promising avenue for developing new antiviral agents based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
